molecular formula C11H14N4S B1397279 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine CAS No. 1346942-01-5

1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine

Cat. No.: B1397279
CAS No.: 1346942-01-5
M. Wt: 234.32 g/mol
InChI Key: BYTMZFOCYNGNCL-UHFFFAOYSA-N
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Description

1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring and a piperazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Safety and Hazards

The safety data sheet for a related compound, Ethyl 3-(2-thienyl)piperazine-1-carboxylate, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine hydrate with an α,β-unsaturated ketone, such as chalcone, under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a thiophene derivative and a suitable reagent, such as phosphorus pentasulfide (P4S10).

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Coupling Reactions: The final step involves coupling the pyrazole-thiophene intermediate with the piperazine moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, such as using microwave irradiation or flow chemistry techniques.

Chemical Reactions Analysis

1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the pyrazole or thiophene rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems, using reagents like phosphorus oxychloride (POCl3) or trifluoroacetic acid (TFA).

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.

Comparison with Similar Compounds

1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine can be compared with other similar compounds, such as:

    1-[3-(2-thienyl)-1H-pyrazol-5-yl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, which may affect its biological activity and pharmacokinetic properties.

    1-[3-(2-thienyl)-1H-pyrazol-5-yl]morpholine: This compound has a morpholine ring instead of a piperazine ring, which may influence its solubility and interaction with biological targets.

    1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidine: This compound has a piperidine ring instead of a piperazine ring, which may alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of the pyrazole, thiophene, and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-10(16-7-1)9-8-11(14-13-9)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTMZFOCYNGNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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